An In-depth Technical Guide to the Core Chemical Properties of Oxetan-3-ol
An In-depth Technical Guide to the Core Chemical Properties of Oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetan-3-ol, a saturated four-membered heterocyclic alcohol, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties, stemming from the inherent ring strain of the oxetane (B1205548) moiety, make it an attractive scaffold for the development of novel therapeutics and advanced materials. The incorporation of the oxetane ring can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties of oxetan-3-ol, including its synthesis, reactivity, and spectral characterization, to support its application in research and development.
Physicochemical Properties
Oxetan-3-ol is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the tables below, providing a quick reference for experimental design and computational modeling.
Table 1: General and Physical Properties of Oxetan-3-ol
| Property | Value | Reference(s) |
| CAS Number | 7748-36-9 | [1][3][4] |
| Molecular Formula | C₃H₆O₂ | [1][3][4] |
| Molecular Weight | 74.08 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 153 °C at 760 mmHg | [1] |
| Melting Point | 14 °C (lit.) | |
| Density | 1.167 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.438 | [3] |
| Flash Point | 87 °C (189 °F) | [1] |
Table 2: Solubility and Acidity of Oxetan-3-ol
| Property | Value/Description | Reference(s) |
| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727). | [1] |
| pKa (Predicted) | 13.68 ± 0.20 | [1] |
Synthesis and Purification
A common and efficient method for the synthesis of oxetan-3-ol starts from the readily available epichlorohydrin (B41342). The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for oxetan-3-ol.
Experimental Protocol: Synthesis from Epichlorohydrin
This protocol is adapted from a reported concise synthesis of oxetan-3-ol.[5][6]
Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester
-
To a solution of anhydrous iron(III) chloride (catalytic amount) in acetic acid, add epichlorohydrin dropwise with stirring.
-
Heat the mixture at 70°C for 12 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).
-
Concentrate the organic extracts under reduced pressure to yield the crude product as a yellow oil.
Step 2: Protection of the Hydroxyl Group
-
To the crude acetic acid-2-hydroxy-3-chloropropyl ester, add p-toluenesulfonic acid (p-TsOH) (catalytic amount).
-
Add ethyl vinyl ether dropwise at room temperature over 30 minutes, maintaining the temperature between 30-35°C.
-
Heat the mixture at 40-45°C for 8 hours.
-
After cooling, extract the mixture with DCM and concentrate the organic extracts to obtain the crude protected intermediate.
Step 3: Hydrolysis and Intramolecular Cyclization
-
To a solution of sodium hydroxide (B78521) in water at 110°C, add the crude protected intermediate from the previous step over 1.5 hours.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool the mixture to room temperature, wash with water, and extract the aqueous layer with DCM.
-
Concentrate the combined organic extracts to give the crude protected oxetan-3-ol.
Step 4: Deprotection to Oxetan-3-ol
-
Dissolve the crude protected oxetan-3-ol in methanol and cool to 15-18°C.
-
Add p-TsOH with stirring and continue to stir for 45 minutes.
-
Quench the reaction with sodium bicarbonate.
-
Purify the crude oxetan-3-ol by vacuum distillation.
Purification
Vacuum Distillation: As described in the synthetic protocol, vacuum distillation is an effective method for the purification of oxetan-3-ol on a larger scale.
Column Chromatography (General Procedure): For smaller-scale purification or removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical procedure for oxetane derivatives involves:
-
Eluent Selection: A solvent system of ethyl acetate (B1210297) in hexanes is commonly used. The polarity can be adjusted based on TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude oxetan-3-ol in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Reactivity and Stability
The reactivity of oxetan-3-ol is governed by the interplay between the strained four-membered ring and the hydroxyl group.
Ring-Opening Reactions
The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic conditions, as well as with strong nucleophiles.
Caption: General pathways for ring-opening of oxetan-3-ol.
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Acid-Catalyzed Ring Opening: Oxetanes are susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) to yield a 1,3-diol.
-
Base-Catalyzed Ring Opening: While generally more stable under basic conditions compared to acidic conditions, strong nucleophiles can induce ring-opening.
-
Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can open the oxetane ring to form new carbon-carbon bonds, yielding substituted 1,3-diols after an aqueous workup.
Reactions of the Hydroxyl Group
The hydroxyl group of oxetan-3-ol undergoes typical reactions of a secondary alcohol, such as acylation and etherification.
-
Acylation: Oxetan-3-ol can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Etherification: The hydroxyl group can be converted into an ether via a Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
Stability
-
pH Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions (pH < 4), which can lead to ring-opening.[7]
-
Thermal Stability: Prolonged exposure to high temperatures (e.g., > 80°C) should be avoided as it can promote degradation of the oxetane ring.
Spectral Data
The following sections provide an overview of the expected spectral data for oxetan-3-ol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of oxetan-3-ol is relatively simple. A reported spectrum in CDCl₃ shows the following key signals:[5]
-
δ 4.88-5.00 (m, 2H): This multiplet corresponds to the two protons on one of the methylene (B1212753) carbons of the oxetane ring.
-
δ 4.45 (t, 1H): This triplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 3.58 (s, 1H): This singlet corresponds to the hydroxyl proton (OH). The chemical shift of this proton can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for oxetan-3-ol was not found, based on the structure and data for similar oxetane derivatives, the following approximate chemical shifts can be expected:
-
δ ~75-85 ppm: Methylene carbons of the oxetane ring (C2 and C4).
-
δ ~65-75 ppm: Carbon bearing the hydroxyl group (C3).
The exact chemical shifts will be influenced by the solvent and the specific electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of oxetan-3-ol will exhibit characteristic absorptions for the hydroxyl and ether functional groups.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
~1100-1000 cm⁻¹: C-O stretching vibration of the cyclic ether.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of oxetan-3-ol at m/z 74 may be weak or absent, which is typical for alcohols. Common fragmentation patterns for cyclic ethers can be expected, including the loss of small neutral molecules. A characteristic fragmentation for some oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da).
Applications in Drug Discovery
Oxetan-3-ol and its derivatives are increasingly utilized in drug discovery due to the advantageous physicochemical properties imparted by the oxetane moiety.
-
Bioisosterism: The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups.[2] Replacing these groups with an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without significantly altering the molecule's conformation.[1][2]
-
Modulation of Physicochemical Properties: The introduction of an oxetane can lead to:
-
Increased Solubility: The polar nature of the ether oxygen can improve interactions with water.
-
Reduced Lipophilicity (logP): This can be beneficial for optimizing pharmacokinetic profiles.
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.
-
-
Scaffold for Novel Therapeutics: Oxetan-3-ol serves as a versatile starting material for the synthesis of more complex oxetane-containing molecules with potential biological activity. It has been used in the synthesis of GPR119 agonists for metabolic disorders and BACE1 inhibitors for Alzheimer's disease.[1]
Safety and Handling
Oxetan-3-ol is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
